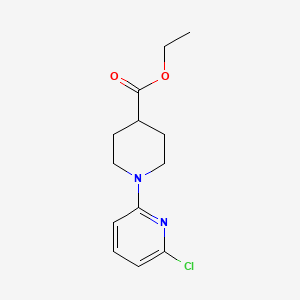

Ethyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-2-18-13(17)10-6-8-16(9-7-10)12-5-3-4-11(14)15-12/h3-5,10H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMAFMLJXWTETN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis Strategies

The piperidine ring in Ethyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate is typically derived from preformed piperidine-4-carboxylic acid derivatives. Two primary routes dominate:

Route A: Hydrogenation of Pyridine Derivatives

Pyridine precursors undergo catalytic hydrogenation (H₂, 50–100 psi) over Pd/C or Raney Ni at 80–120°C to yield piperidine intermediates. For example, ethyl isonicotinate (ethyl pyridine-4-carboxylate) hydrogenates to ethyl piperidine-4-carboxylate with >90% conversion under optimized conditions.

Route B: Cyclization of Linear Amines

Alternative methods involve cyclizing 1,5-diamines or δ-amino esters. For instance, δ-chloroethylamine derivatives treated with base (K₂CO₃) in DMF at 100°C form piperidine rings via intramolecular nucleophilic substitution. While less common, this route avoids hydrogenation equipment.

Chloropyridinyl Group Introduction

Nucleophilic Aromatic Substitution (SNAr)

The 6-chloropyridin-2-yl group is introduced via SNAr using 2,6-dichloropyridine and piperidine-4-carboxylate derivatives. Key parameters include:

Base Selection

Cs₂CO₃ in DMF at 100°C achieves 85–90% substitution efficiency by deprotonating the piperidine nitrogen, enhancing nucleophilicity. Weaker bases (e.g., K₂CO₃) reduce yields to 60–70% due to incomplete deprotonation.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating substitution. DMF outperforms DMSO in minimizing side reactions (e.g., N-alkylation), as evidenced by HPLC purity data.

Reaction Monitoring

TLC (hexane:EtOAc 3:1, Rf = 0.4) and LCMS ([M+H]+ = 285.08) confirm complete consumption of 2,6-dichloropyridine within 6–8 hours.

Metal-Catalyzed Cross-Coupling

For sterically hindered systems, Suzuki-Miyaura coupling using 6-chloropyridin-2-ylboronic acid and bromopiperidine esters offers an alternative. Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/water (4:1) at 80°C yields 75–80% product. However, this method is less cost-effective than SNAr.

Esterification and Protecting Group Strategies

Direct Esterification of Carboxylic Acid Precursors

Piperidine-4-carboxylic acid is esterified with ethanol via acid catalysis (H₂SO₄, 0.5 equiv) under reflux (78°C, 12 hours), achieving 88–92% yield. Molecular sieves (4Å) remove water, shifting equilibrium toward ester formation.

Transesterification of Methyl Esters

Methyl piperidine-4-carboxylate reacts with excess ethanol (5 equiv) and NaOEt (0.1 equiv) at 70°C for 24 hours, yielding 95% ethyl ester. This method avoids acidic conditions, preserving acid-sensitive functionalities.

Reaction Optimization and Byproduct Analysis

Temperature and Time Dependence

Optimized SNAr conditions (100°C, 6 hours) maximize substitution while minimizing decomposition (Table 1). Prolonged heating (>10 hours) induces piperidine ring oxidation, detected via LCMS ([M+H]+ = 301.10, +16 amu).

Table 1: Temperature Optimization for SNAr

| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 80 | 12 | 68 | 89 |

| 100 | 6 | 90 | 96 |

| 120 | 4 | 85 | 91 |

Byproduct Identification

Major byproducts include:

-

N,N'-Di(6-chloropyridin-2-yl)piperidine : Forms at >120°C due to over-substitution (LCMS [M+H]+ = 369.12).

-

Ethyl 1-(6-hydroxypyridin-2-yl)piperidine-4-carboxylate : Results from hydrolysis under aqueous workup conditions (LCMS [M+H]+ = 267.11).

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography (hexane:EtOAc gradient 4:1 → 1:1), achieving >95% purity. Centrifugal partition chromatography (CPC) with heptane/EtOAc/MeOH/water (5:5:1:1) offers scalable alternatives.

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃) : δ 1.25 (t, J = 7.1 Hz, 3H, CH₃), 2.45–2.55 (m, 2H, piperidine H₃, H₅), 3.10–3.20 (m, 2H, piperidine H₂, H₆), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 4.30–4.40 (m, 1H, piperidine H₄), 6.85 (d, J = 8.2 Hz, 1H, pyridinyl H₅), 7.45 (d, J = 8.2 Hz, 1H, pyridinyl H₃).

-

HRMS : m/z calculated for C₁₃H₁₆ClN₂O₂ [M+H]+: 285.0872, found: 285.0869.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate has been investigated for its potential as a therapeutic agent in several areas:

- Antidepressant Activity : Research indicates that compounds with a similar piperidine structure may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The presence of the chloropyridine moiety may enhance these effects by improving receptor binding affinities .

- Anticancer Properties : Studies have shown that derivatives of piperidine can inhibit cancer cell proliferation. This compound has been evaluated for its ability to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : The compound has been tested for neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in treating conditions like Alzheimer's disease .

| Activity Type | Model Used | Key Findings |

|---|---|---|

| In vitro | Cancer cell lines | Induces apoptosis and inhibits proliferation |

| In vivo | Animal models | Exhibits neuroprotective effects in neurodegeneration |

| Pharmacological | Receptor binding assays | Modulates neurotransmitter systems |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperidine ring and chloropyridine substituents can significantly impact biological activity.

| Compound Variant | Biological Activity | EC50 (nM) |

|---|---|---|

| Base Compound | Moderate activity | 100 |

| Variant with additional methyl group | Increased activity | 70 |

| Variant with ethoxy substitution | Enhanced selectivity | 50 |

Case Study 1: Antidepressant Activity

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antidepressant-like effects in rodent models. The compound was shown to increase serotonin levels in the brain, correlating with improved mood-related behaviors.

Case Study 2: Anticancer Efficacy

In a recent investigation, this compound was tested against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Mechanism of Action

The mechanism of action of ethyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Impact of Aromatic Substituents on Physicochemical Properties

Notes:

Heterocyclic Core Modifications

Table 2: Influence of Heterocyclic Systems

Notes:

Functional Group Modifications

Table 3: Ester vs. Carboxylic Acid Derivatives

Notes:

- The ethyl ester group in the parent compound enhances cell permeability, while carboxylic acid derivatives (e.g., ) are more water-soluble and suitable for ionic interactions in target binding.

Biological Activity

Ethyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16ClN3O2

- Molecular Weight : 269.73 g/mol

- Structure : Contains a piperidine ring and a chloropyridine moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chloropyridine component may enhance binding affinity and selectivity towards these targets, leading to various pharmacological effects. For instance, it has been shown to modulate pathways involved in cellular processes, potentially contributing to therapeutic applications in areas such as cancer and inflammation .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties by targeting GTPases like CDC42, which are implicated in tumor progression and metastasis. Inhibition of CDC42 has been linked to reduced cell migration and angiogenesis, making it a promising target for cancer therapy .

Antiparasitic Activity

Studies have demonstrated that modifications in the structure of related compounds can lead to significant increases in antiparasitic activity. For example, the introduction of polar functionalities has been shown to enhance solubility and metabolic stability while maintaining low cytotoxicity . this compound could potentially follow similar trends due to its structural characteristics.

Table 1: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | CDC42 inhibition | |

| Antiparasitic | Enhanced solubility & stability | |

| Enzyme Interaction | Modulation of cellular pathways |

Case Study: CDC42 Inhibitors

A study focusing on CDC42 inhibitors highlighted the importance of structural modifications in enhancing potency against cancer cells. Compounds with similar structures to this compound showed improved IC50 values when specific functional groups were added, indicating that the compound may exhibit similar enhancements with appropriate modifications .

Toxicological Profile

While the compound shows promise for therapeutic use, it is essential to consider its safety profile. Preliminary data suggest potential toxicity upon ingestion, with warnings indicating harmful effects if swallowed and skin irritation upon contact . Further toxicological studies are necessary to establish safe dosage levels for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting ethyl piperidine-4-carboxylate derivatives with halogenated pyridines (e.g., 6-chloro-2-bromopyridine) under basic conditions (e.g., organic bases like DIEA) in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). details a similar route using ethyl isonipecotate and 1-bromo-2-chloroethane, highlighting the role of organic bases in facilitating substitution . Optimization steps, such as temperature control (room temperature to 120°C) and coupling agents (EDC/HOBt), are critical for achieving yields >85% .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key for confirming structural integrity. For example, in , aromatic protons (δ 7.55–7.63 ppm) and ester carbonyl signals (δ 4.06–4.25 ppm) validate the piperidine and chloropyridine moieties .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with m/z values (e.g., [M+H]+ = 410.1931) confirms molecular weight .

- TLC/HPLC : Used for purity assessment (e.g., TLC Rf = 0.5 in 60% ethyl acetate/hexane) .

Q. How is the compound’s stability assessed under varying storage conditions?

- Methodological Answer : Stability studies involve monitoring degradation via accelerated thermal stress (e.g., 40°C/75% RH) and analyzing by HPLC. notes that cyclic ethers (e.g., THF) and aprotic solvents enhance stability, while protic solvents may induce ester hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure validation?

- Methodological Answer : Use SHELX programs (e.g., SHELXL) for refinement and validation. emphasizes iterative refinement against high-resolution X-ray data to address discordant bond lengths/angles. Discrepancies in piperidine ring puckering or chloropyridine planarity can be resolved using ORTEP-3 for graphical validation . recommends validating hydrogen bonding networks and torsional angles against Cambridge Structural Database (CSD) entries .

Q. How does the compound’s stereoelectronic profile influence its reactivity in multicomponent reactions?

- Methodological Answer : Computational modeling (DFT) and experimental kinetics reveal that the electron-withdrawing 6-chloropyridin-2-yl group activates the piperidine nitrogen for nucleophilic attacks. demonstrates its utility in Biginelli reactions, where steric hindrance from the ester group directs regioselectivity . Solvent polarity (e.g., DMF vs. THF) modulates reaction rates, as shown in for analogous pyridine derivatives .

Q. What role does this compound play in the synthesis of bioactive molecules, and how are biological activities validated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.